molecular formula C15H11BrO B8466851 4-[(4-Bromophenyl) ethynyl] phenyl methyl ether CAS No. 189099-57-8

4-[(4-Bromophenyl) ethynyl] phenyl methyl ether

Cat. No. B8466851
M. Wt: 287.15 g/mol
InChI Key: WSCVGHDLWWDZQX-UHFFFAOYSA-N
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Patent
US07479575B2

Procedure details

To a dry 100 mL three-necked flask containing magnesium turnings (0.447 g; 18.38 mmol) in dry THF (8 mL), a small portion of 4-[(4-bromophenyl) ethynyl] phenyl methyl ether (VIIa) (0.300 g; 1.044 mmol) was added in one portion, at reflux under a flow of N2. N2 flow and stirring were stopped. The reaction mixture was heated at reflux for 5 minutes then iodine crystals were added, while reflux is maintained to start the reaction. A solution of remaining amount of 4-[(4-bromophenyl) ethynyl] phenyl methyl ether (VIIa) (4.5 g; 15.67 mmol) in dry THF (30 mL) was added drop wise into the reaction mixture while keeping gentle reflux. Reflux was maintained for 15 minutes then temperature was allowed to cool to RT under stirring for 1 h. The reaction mixture was cooled to 3° C. and a solution of dry 1-formyl-piperidine (2.8 mL; 25.07 mmol) in dry THF (10 mL) was added drop wise maintaining temperature at 5° C. The reaction mixture was then allowed to warm to RT and it was stirred overnight. The reaction mixture was cooled to 18° C. and 3N HCl (30 mL) was added. Water was added (50 mL) and extraction was performed with MTBE (50 mL×3). Organic phase was washed successively with water (50 mL×2), saturated solution of NaHCO3 (50 mL×1) and brine (50 mL×1). It was then dried over MgSO4, filtered and concentrated to give a yellow solid. It was taken up in Pet ether (40 mL) and left at 4° C. After 16 h the suspension was filtered and washed with Pet ether (2×30 mL) to give after drying under vacuum a clear yellow solid. The title compound was obtained (m=3.06 g) in a 77% yield. Melting point: 106° C.
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pet ether
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
three-necked
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0.447 g
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Quantity
0.3 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
4.5 g
Type
reactant
Reaction Step Nine
Quantity
2.8 mL
Type
reactant
Reaction Step Ten
Name
Quantity
10 mL
Type
solvent
Reaction Step Ten
Name
Quantity
30 mL
Type
reactant
Reaction Step Eleven
Yield
77%

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]#[C:11][C:12]2[CH:17]=[CH:16][C:15](Br)=[CH:14][CH:13]=2)=[CH:6][CH:5]=1.N#N.II.[CH:23](N1CCCCC1)=[O:24].Cl>C1COCC1.O>[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]#[C:11][C:12]2[CH:17]=[CH:16][C:15]([CH:23]=[O:24])=[CH:14][CH:13]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Pet ether
Quantity
40 mL
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
three-necked
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0.447 g
Type
reactant
Smiles
[Mg]
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0.3 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C#CC1=CC=C(C=C1)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Nine
Name
Quantity
4.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C#CC1=CC=C(C=C1)Br
Step Ten
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(=O)N1CCCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Eleven
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
while reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained
CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
was added drop wise into the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 3° C.
TEMPERATURE
Type
TEMPERATURE
Details
wise maintaining temperature at 5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
it was stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 18° C.
EXTRACTION
Type
EXTRACTION
Details
(50 mL) and extraction
WASH
Type
WASH
Details
Organic phase was washed successively with water (50 mL×2), saturated solution of NaHCO3 (50 mL×1) and brine (50 mL×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
WAIT
Type
WAIT
Details
left at 4° C
FILTRATION
Type
FILTRATION
Details
After 16 h the suspension was filtered
Duration
16 h
WASH
Type
WASH
Details
washed with Pet ether (2×30 mL)
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after drying under vacuum a clear yellow solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C#CC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.